Product packaging for 2-(4-Methylstyryl)quinoline(Cat. No.:)

2-(4-Methylstyryl)quinoline

Cat. No.: B14137951
M. Wt: 245.3 g/mol
InChI Key: MOXMLJIFOABOBX-ZRDIBKRKSA-N
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Description

2-(4-Methylstyryl)quinoline is a synthetically engineered styrylquinoline derivative that serves as a high-value scaffold in medicinal chemistry and pharmacological research. This compound features a quinoline core structure linked to a 4-methylstyryl group, a configuration known to enhance biological activity and interaction with key cellular targets . Its primary research application is in the study of metabolic disorders, particularly obesity and dyslipidemia. As a potent anti-adipogenic agent, it inhibits the differentiation of 3T3-L1 preadipocytes into mature fat cells with a demonstrated IC50 of 0.330 µM . The mechanism of action is elucidated through the activation of the Wnt3a/β-catenin signaling pathway. By stimulating this pathway, the compound effectively suppresses the master regulators of adipogenesis, PPARγ and C/EBPα, thereby arresting the cell cycle at the early phase of adipocyte differentiation and preventing lipid accumulation . Beyond metabolic research, the styrylquinoline structural motif is widely investigated for its antitumor potential. Analogous compounds in this class exhibit significant anti-proliferative activity against various human cancer cell lines, making this compound a candidate for oncology research and the development of novel chemotherapeutic agents . For research purposes only. This product is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15N B14137951 2-(4-Methylstyryl)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

2-[(E)-2-(4-methylphenyl)ethenyl]quinoline

InChI

InChI=1S/C18H15N/c1-14-6-8-15(9-7-14)10-12-17-13-11-16-4-2-3-5-18(16)19-17/h2-13H,1H3/b12-10+

InChI Key

MOXMLJIFOABOBX-ZRDIBKRKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Synthetic Methodologies for 2 4 Methylstyryl Quinoline and Analogues

Classical and Contemporary Synthetic Routes

The construction of the 2-(4-methylstyryl)quinoline framework can be achieved through several synthetic strategies, ranging from traditional condensation reactions to more modern, catalyzed approaches.

Friedländer Condensation Approaches for Substituted Styrylquinolines

The Friedländer annulation is a classical and widely used method for synthesizing quinolines. organic-chemistry.org It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. organic-chemistry.org This reaction can be catalyzed by either acid or base. organic-chemistry.org

Utilization of Chalcones and Dicarbonyl Compounds

A prominent approach for synthesizing 4-styrylquinolines involves the Friedländer reaction of (2-aminophenyl)chalcones with ketones. Specifically, 1-(2-aminophenyl)-3-arylprop-2-en-1-ones (2'-aminochalcones) serve as key precursors. researchgate.netiucr.org The reaction of these chalcones with acetone (B3395972) in the presence of glacial acetic acid at elevated temperatures yields 2-methyl-4-styrylquinoline derivatives. nih.gov This method provides a straightforward pathway to these compounds with good yields, typically ranging from 77% to 94%. nih.gov

Three new 2-methyl-4-styrylquinoline derivatives have been synthesized in high yields using this approach, starting from the corresponding (2-aminophenyl)chalcones and acetone. researchgate.net These products were thoroughly characterized by various spectroscopic techniques. researchgate.net The versatility of this method is further demonstrated by the successful synthesis of styrylquinoline–chalcone hybrids through a three-step process initiated by the Friedländer cyclocondensation of (2-aminophenyl)chalcones and acetone. iucr.orgnih.gov

The use of different 1,3-dicarbonyl compounds in the Friedländer reaction with 2'-aminochalcones allows for the synthesis of a variety of polysubstituted 2-methyl-4-styrylquinolines. researchgate.net This highlights the flexibility of using readily available starting materials to generate diverse quinoline (B57606) structures. researchgate.net

Synthesis of 2-Methyl-4-styrylquinoline Derivatives

The synthesis of 2-methyl-4-styrylquinoline derivatives is effectively achieved through the Friedländer annulation reaction. nih.goviucr.org This involves reacting (2-aminophenyl)chalcones with either acetone or other ketones like 1-phenylbutane-1,3-dione. iucr.orgiucr.org These reactions have been shown to produce the desired 2-methyl-4-styrylquinoline precursors in high yields. iucr.orgiucr.org

These 2-methyl-4-styrylquinolines can then be further modified. For instance, they can be converted into 2,4-distyrylquinolines through indium trichloride-catalyzed Knoevenagel-type condensation reactions with appropriate aromatic aldehydes. iucr.orgiucr.orgresearchgate.net This two-step process, starting with the Friedländer reaction, provides a versatile route to a range of complex quinoline derivatives. iucr.orgiucr.org The initial 2-methyl-4-styrylquinoline products have been extensively characterized using spectroscopic and crystallographic methods. iucr.orgnih.govresearchgate.net

Table 1: Examples of Synthesized 2-Methyl-4-styrylquinoline Derivatives via Friedländer Condensation

Precursor 1Precursor 2ProductYield (%)Reference
(E)-1-(2-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneAcetone(E)-4-(4-fluorostyryl)-2-methylquinoline77-94 nih.gov
(E)-1-(2-aminophenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-oneAcetone(E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinoline77-94 nih.gov
(E)-1-(2-aminophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-oneAcetone(E)-4-(2,6-dichlorostyryl)-2-methylquinoline77-94 nih.gov

Microwave-Assisted Organic Synthesis (MAOS) Techniques for Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient technique for the synthesis of quinoline derivatives. benthamdirect.com This method often leads to significant reductions in reaction times and improvements in yields compared to conventional heating methods. benthamdirect.comnih.gov

The application of microwave irradiation has been successful in various quinoline syntheses, including the Duff formylation of phenothiazine (B1677639) and subsequent reactions to form quinoline structures. nih.gov For example, the Skraup synthesis of 7-amino-8-methylquinoline from 2,6-diaminotoluene, glycerol, sulfuric acid, and an oxidizing agent showed a dramatic decrease in reaction time when performed under microwave irradiation, although the yield was not improved. nih.gov

Microwave-assisted procedures have also been developed for the catalyst-free, one-pot, three-component synthesis of novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment. acs.org These reactions proceed efficiently in DMF under microwave irradiation, highlighting the versatility of this technique for creating complex heterocyclic systems. acs.org Furthermore, a microwave-assisted method has been utilized to synthesize pyrano[3,2-c]quinoline-3-carboxylates, demonstrating the broad applicability of MAOS in generating diverse quinoline-based compounds. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Quinoline Derivative

ReactionMethodReaction TimeYield (%)Reference
Skraup synthesis of 7-amino-8-methylquinolineConventional Heating4 hours50 nih.gov
Skraup synthesis of 7-amino-8-methylquinolineMicrowave Irradiation4 minutes50 nih.gov

Reductive Olefination of Quinoline N-Oxides under Metal-Free Conditions

A convenient and regioselective method for the synthesis of 2-alkenylquinolines, including this compound, is the reductive olefination of quinoline N-oxides under metal-free conditions. acs.orgnih.gov This approach involves the reaction of a quinoline N-oxide with an olefin in the presence of an acid, such as acetic acid, at elevated temperatures. acs.org

The reaction proceeds via a proposed mechanism involving a sequential 1,3-dipolar cycloaddition and an acid-assisted ring-opening, followed by dehydration. acs.orgnih.gov This method has a wide substrate scope, and good yields can be obtained even on a gram scale. acs.org A practical one-pot, two-step process has also been developed, which involves the in situ oxidation of quinoline to the corresponding N-oxide, followed by the reductive olefination. acs.orgnih.gov

For the synthesis of (E)-2-(4-methylstyryl)quinoline, quinoline N-oxide is reacted with 4-methylstyrene. The reaction has been reported to yield the desired product. amazonaws.com Various substituted quinoline N-oxides and olefins can be used, demonstrating the versatility of this metal-free approach. lookchem.com

Heterogeneous Catalysis in Quinoline Synthesis

Heterogeneous catalysis offers significant advantages in organic synthesis, including easier catalyst separation and recycling, which aligns with the principles of green chemistry. Several heterogeneous catalytic systems have been developed for the synthesis of quinolines.

Zeolite-based catalysts have been employed for the gas-phase synthesis of quinolines from aniline (B41778) and C1–C4 alcohols. rsc.orgrsc.org The total yield of quinolines was found to be positively correlated with the relative content of Lewis acid sites on the catalyst. rsc.orgrsc.org A ZnCl2/Ni-USY-acid catalyst demonstrated the best performance, providing good yields of quinolines under mild conditions. rsc.orgrsc.org

Metal-organic frameworks (MOFs) have also been utilized as heterogeneous catalysts for quinoline synthesis via the Friedländer reaction. Barium and calcium imidazolium-dicarboxylate based catalysts have been successfully used in the preparation of quinoline derivatives from 2-aminoarylaldehydes or ketones and β-dicarbonyl compounds. ua.es These catalysts are easily prepared and can be adapted to different substrates. ua.es

More recently, a metal-free heterogeneous catalyst based on Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been developed for the Friedländer synthesis of quinolines. nih.gov This catalyst, g-C3N4-CO-(CH2)3-SO3H, showed remarkable activity and recyclability under mild reaction conditions, with its high performance attributed to its elevated surface acidity. nih.gov Additionally, readily available and environmentally friendly materials like eggshells have been reported as efficient heterogeneous catalysts for the synthesis of pyrano[3,2-c]quinoline derivatives. oiccpress.com


Photoinduced Annulation Strategies for Benzoquinoline Analogues

Targeted Synthesis of Functionalized this compound Derivatives

The targeted synthesis of functionalized this compound derivatives focuses on the strategic design and creation of molecules with specific functionalities to augment their biological or material properties. This frequently involves the generation of hybrid molecules that merge the styrylquinoline scaffold with other pharmacologically or photophysically active components.

Scientists have concentrated on synthesizing hybrid molecules that feature a carboxylic acid group, which can enhance solubility and serve as a coordination point for metal ions. The synthesis of these hybrids generally begins with the preparation of a 2-methylquinoline-4-carboxylic acid. This can be accomplished through a Doebner-von Miller reaction utilizing pyruvic acid, an aniline derivative, and an α,β-unsaturated aldehyde or its precursor.

Once the 2-methylquinoline-4-carboxylic acid is formed, the styryl group is introduced through a condensation reaction. The methyl group at the 2-position is activated, often by heating with a catalyst such as acetic anhydride (B1165640) or iodine, which enables it to react with an aromatic aldehyde like 4-methylbenzaldehyde (B123495) to produce the desired this compound-4-carboxylic acid. nih.govrsc.org In a similar fashion, alkyne functionalities can be incorporated by reacting a halo-substituted quinoline with a terminal alkyne via a Sonogashira coupling, followed by additional functionalization. nih.gov

The synthesis of hybrid molecules that combine the styrylquinoline and benzimidazole (B57391) scaffolds is aimed at harnessing the biological activities associated with both heterocyclic systems. A frequent synthetic pathway employs a multi-step procedure. Initially, a 2-methylquinoline (B7769805) derivative is synthesized. Concurrently, a benzimidazole unit carrying a reactive group, usually an aldehyde, is prepared. This is typically achieved by the condensation of o-phenylenediamine (B120857) with a dicarboxylic acid or its derivative, followed by functional group modifications to install the aldehyde.

The conclusive step is the condensation of the 2-methylquinoline with the benzimidazole-aldehyde. The methyl group of the quinoline is activated, commonly by heating in the presence of a catalyst, and reacts with the aldehyde group on the benzimidazole to create the styryl bridge that connects the two heterocyclic systems. nih.govnih.gov This modular approach facilitates the synthesis of a diverse library of hybrid compounds by varying the substituents on both the quinoline and benzimidazole rings. nih.govnih.gov

The synthesis of complex fused heterocyclic systems incorporating the quinoline moiety is an advanced field within synthetic chemistry. The creation of quinoline-fused dihydro/spiro-quinazolinone derivatives often utilizes multicomponent reactions (MCRs), which provide an efficient means of constructing molecular complexity in a single step. nih.govacs.orgnih.govacs.org

One such strategy can involve the one-pot reaction of an aminobenzamide, a 2-chloroquinoline-3-carbaldehyde, and a cyclic ketone. nih.govacs.orgnih.govacs.org The reaction likely progresses through a sequence of steps, commencing with the formation of an imine between the aminobenzamide and the quinoline carbaldehyde. This is succeeded by an intramolecular cyclization to form the dihydroquinazolinone ring. The spirocyclic center is established through the reaction of the cyclic ketone with the quinoline ring, frequently at a position activated by the existing substituents. These MCRs can be catalyzed by various agents, including Lewis acids or Brønsted acids like p-toluene sulfonic acid, and offer a swift and convergent pathway to these elaborate molecular structures. nih.govacs.orgnih.govacs.org

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis of 2-(4-Methylstyryl)quinoline Compounds

Spectroscopic methods are fundamental to the characterization of this compound, providing detailed information about its electronic structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the compound, revealing the chemical environment of each hydrogen atom. Data recorded in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the aromatic protons of the quinoline (B57606) and methylstyryl rings, the vinylic protons of the ethylene (B1197577) bridge, and the methyl group protons. The large coupling constant observed for the vinylic protons (J ≈ 16 Hz) is a key indicator of the (E)- or trans-configuration of the double bond.

Interactive Data Table: ¹H NMR Spectroscopic Data for (E)-2-(4-Methylstyryl)quinoline Click on the headers to sort the data.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.11 - 8.06d~8.52HQuinoline aromatic protons
7.77 - 7.61m-4HQuinoline aromatic protons
7.53 - 7.52d~8.12HStyryl aromatic protons (ortho to vinyl)
7.49 - 7.44m-1HQuinoline aromatic proton
7.35d~16.01HVinylic proton
7.19 - 7.18d~8.02HStyryl aromatic protons (meta to vinyl)
2.38 - 2.36s-3HMethyl (-CH₃) protons

Note: Data compiled from multiple sources. Slight variations in chemical shifts may occur depending on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. The spectrum for (E)-2-(4-Methylstyryl)quinoline shows 16 distinct signals, accounting for all carbons except for those with identical chemical shifts.

Interactive Data Table: ¹³C NMR Spectroscopic Data for (E)-2-(4-Methylstyryl)quinoline Click on the headers to sort the data.

Chemical Shift (δ) ppmAssignment Category
156.2Quaternary (C=N)
148.3Quaternary
138.8Quaternary
136.3Quaternary
134.5Vinylic CH
133.8Quaternary
129.7Aromatic CH
129.6Aromatic CH
129.2Aromatic CH
128.1Aromatic CH
127.5Aromatic CH
127.3Aromatic CH
127.2Aromatic CH
126.1Vinylic CH
119.2Aromatic CH
21.4Methyl (-CH₃)

2D NMR: While detailed 2D NMR spectra are not always published, their use is crucial for unambiguous assignment of the complex, overlapping signals in both the ¹H and ¹³C spectra of styrylquinolines. iucr.org Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed to correlate protons with their directly attached carbons and to identify long-range (2-3 bond) C-H correlations, respectively. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in the molecule based on their vibrational frequencies. The spectrum of this compound displays several key absorption bands that confirm its structural features. While a full spectrum is not detailed in all literature, data from closely related analogues provide the expected characteristic peaks. iucr.orgiucr.orgresearchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for (E)-2-(4-Methylstyryl)quinoline Click on the headers to sort the data.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050C-H StretchAromatic & Vinylic C-H
~2920C-H StretchMethyl (-CH₃)
~1590C=C StretchAromatic & Vinylic C=C
~1510C=C StretchAromatic ring
~965C-H Bend (Out-of-plane)Trans-disubstituted alkene (=C-H)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. iucr.org High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) provides a highly accurate mass measurement. iucr.orgmdpi.com For the molecular formula C₁₈H₁₅N, the expected exact mass for the protonated molecule [M+H]⁺ is 246.1283. Experimental findings for closely related isomers align precisely with this calculated value, confirming the elemental formula with high confidence. mdpi.com

Table: HRMS Data for Styrylquinoline Isomer

CompoundFormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
(E)-6-(4-Methylstyryl)quinolineC₁₈H₁₅N246.1283246.1299 mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule. The spectrum of quinoline itself shows absorption maxima (λmax) at approximately 227, 275, and 313 nm. vscht.cz The introduction of the 4-methylstyryl group at the 2-position creates a large, conjugated system extending across both aromatic rings and the ethylene bridge. This extended conjugation is expected to cause a significant bathochromic (red) shift in the absorption maxima to longer wavelengths compared to unsubstituted quinoline, a well-documented phenomenon in conjugated systems. researchgate.netmsu.edu

X-ray Crystallography and Solid-State Structural Analysis

Determination of Molecular Conformation and Geometry

Single-crystal X-ray diffraction studies have been performed on styrylheterocycles of the quinoline series, including this compound. These analyses reveal that the molecule is generally planar. A significant finding is that in the crystal structure of this compound, the ethylene fragment that links the two ring systems is disordered, following a "bicycle-pedal" pattern. rsc.org This indicates a dynamic process or statistical disorder within the crystal lattice. The solid-state packing and conformation are crucial for understanding potential intermolecular interactions.

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions

The supramolecular assembly of styrylquinoline derivatives is often governed by a variety of hydrogen bonding interactions. In the case of this compound and its closely related analogues, the nature and extent of these interactions are highly dependent on the substituents present on the quinoline and styryl moieties.

While direct studies on hydrogen bonding in unsubstituted this compound are not extensively detailed, the analysis of its derivatives provides a clear picture of potential interactions. For instance, derivatives incorporating functional groups capable of acting as hydrogen bond donors or acceptors exhibit complex supramolecular structures. A study on ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-methylstyryl)quinoline-3-carboxylate, a complex derivative, revealed the formation of two- and three-dimensional supramolecular assemblies through a combination of N—H⋯O and C—H⋯π hydrogen bonds. nih.govnih.goviucr.org

In contrast, some related structures lack conventional hydrogen bonds entirely. The crystal structure of 2,4-Bis[(E)-styryl]quinoline, for example, features no significant hydrogen bonding. nih.govresearchgate.net Similarly, investigations into other styrylquinoline derivatives, such as (E)-4-(2,6-dichlorostyryl)-2-methylquinoline, also show an absence of strong hydrogen bonds in their crystal packing. researchgate.net The presence of specific substituents is therefore critical for the formation of hydrogen-bonded networks. Different combinations of C—H⋯N, C—H⋯O, and C—H⋯π interactions have been observed to link molecules into dimers, sheets, or even complex three-dimensional frameworks in various substituted styrylquinolines. nih.govresearchgate.net

Table 1: Hydrogen Bonding in 2-Styrylquinoline (B1231325) Derivatives

Compound Type of Hydrogen Bond Supramolecular Structure
Ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-methylstyryl)quinoline-3-carboxylate N—H⋯O, C—H⋯π Two- and three-dimensional assemblies nih.govnih.goviucr.org
(E)-4-(4-Fluorostyryl)-2-methylquinoline C—H⋯N Cyclic centrosymmetric dimers researchgate.net
2-[(E)-2,4-dichlorostyryl]-4-[(E)-styryl]quinoline C—H⋯N, C—H⋯π Three-dimensional framework nih.govresearchgate.net

Examination of π–π Stacking Interactions in Crystal Packings

The planar aromatic rings of this compound and its derivatives create the potential for significant π–π stacking interactions, which play a crucial role in stabilizing the crystal lattice. However, the specific geometry of these interactions varies considerably depending on the molecular structure.

In the crystal structure of this compound itself, the packing arrangement is not conducive to strong, direct π–π stacking that would facilitate certain photochemical reactions. researchgate.net X-ray crystallography data indicates that the molecules adopt a stacking motif that is unfavorable for [2+2] photodimerization. This is characterized by a significant distance between the alkene carbons of adjacent molecules and a lack of direct head-to-tail alignment. This contrasts with other derivatives, like 2-(4'-chlorostyryl)quinoline, where halogen-bond-driven assembly aligns the molecules favorably for photodimerization.

Despite the unfavorable stacking for photoreactivity in this compound, π–π interactions are a common feature in the crystal structures of many related compounds. For example, in (E)-4-(4-fluorostyryl)-2-methylquinoline, hydrogen-bonded dimers are further linked into sheets by π–π stacking interactions. researchgate.net In another case, molecules of (E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinoline are linked into chains through π–π stacking. researchgate.net These interactions are a key factor in the stability of many related compounds. nih.gov

Table 2: Stacking Interactions in Styrylquinoline Derivatives

Compound Stacking Characteristics
This compound Unfavorable stacking for photodimerization; large distance between alkene carbons
2-(3-Nitrostyryl)quinoline Forms stacking dimers, but with a twist orientation incompatible with PCA reaction researchgate.netresearchgate.net
(E)-4-(4-Fluorostyryl)-2-methylquinoline π–π stacking interactions link hydrogen-bonded dimers into sheets researchgate.net

Investigation of Conformational Disorder in the Ethylene Fragment

Conformational disorder, where a part of a molecule occupies multiple positions within a crystal lattice, is a notable characteristic observed in the structural analysis of this compound.

Disorder is not an uncommon feature in this class of compounds. For instance, in the crystal structure of ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-methylstyryl)quinoline-3-carboxylate, the ester group in one of the independent molecules is disordered over two sets of atomic sites. nih.govnih.gov Similarly, a thiophene (B33073) unit in a related 2,4-distyrylquinoline derivative was also found to be disordered over two positions. nih.govresearchgate.net This suggests a degree of conformational flexibility in various parts of the styrylquinoline scaffold.

Photophysical and Optoelectronic Properties

General Photophysical Characteristics

The photophysical properties of 2-(4-Methylstyryl)quinoline are dictated by the electronic transitions within its π-conjugated system. The molecule is generally planar, which facilitates electron delocalization across the quinoline (B57606) and methylstyryl moieties. researchgate.netresearchgate.net In its crystal structure, the ethylene (B1197577) fragment has been observed to be disordered in a bicycle-pedal pattern. researchgate.netresearchgate.net

The UV-visible absorption spectrum of this compound is characterized by a strong absorption band in the ultraviolet region. Research has reported a maximum absorption wavelength (λmax) of 338 nm, with a corresponding molar extinction coefficient (ε) of 24,500 M⁻¹cm⁻¹. This absorption is attributed to π-π* electronic transitions within the conjugated backbone of the molecule.

Upon excitation, these molecules can relax to the ground state through radiative (fluorescence) or non-radiative pathways. The fluorescence properties of styrylquinolines are highly dependent on the nature and position of substituents. While specific fluorescence data for this compound is not extensively detailed in the reviewed literature, studies on closely related quinoline derivatives indicate that emission typically occurs in the violet-blue region of the electromagnetic spectrum. rsc.org The presence of the electron-donating methyl group on the styryl moiety is expected to influence the energy of the excited state and, consequently, the emission wavelength and quantum yield.

It has also been noted that the crystal packing of this compound does not feature the pre-arranged stacking dimers that are often a prerequisite for [2+2] photocycloaddition reactions. researchgate.netresearchgate.net

Optoelectronic Properties

The optoelectronic properties of organic materials are fundamentally linked to their electronic structure, particularly the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound and its derivatives, this energy gap can be modulated by introducing various functional groups, which in turn affects their potential for use in electronic and optoelectronic devices.

Harmonic generation is a nonlinear optical (NLO) process where high-intensity light interacting with a material produces new light at integer multiples of the incident frequency. Second-harmonic generation (SHG) and third-harmonic generation (THG) are of particular interest for applications in laser technology, optical data storage, and bio-imaging. rsc.orgderpharmachemica.comias.ac.in The efficiency of these processes is dependent on the molecular hyperpolarizabilities (β for SHG and γ for THG) of the material.

While direct experimental measurements of the hyperpolarizabilities for this compound are not widely reported in the literature, theoretical studies on the parent compound, 2-styrylquinoline (B1231325), and related derivatives provide valuable insights into its potential. rsc.org Computational studies using Density Functional Theory (DFT) have shown that styrylquinoline derivatives can possess significant first (β) and second (γ) hyperpolarizabilities, suggesting their suitability for SHG and THG applications. researchgate.net

The nonlinear optical response in these molecules arises from the intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of the molecule upon excitation. In this compound, the methyl group acts as a weak electron donor, and the quinoline moiety can act as an electron-accepting unit. This donor-π-acceptor (D-π-A) type structure is a common design motif for NLO chromophores.

Theoretical investigations on similar quinoline-based NLO materials have established a clear link between molecular structure and NLO properties. For instance, the introduction of stronger electron-donating or electron-withdrawing groups can significantly enhance the hyperpolarizability. The table below, derived from computational studies on related quinoline-carbazole systems, illustrates the impact of different acceptor units on the first hyperpolarizability (βtot), providing a conceptual framework for understanding the NLO potential of substituted quinolines. nih.gov

Table 1: Calculated First Hyperpolarizability (βtot) for a Quinoline-Carbazole Derivative with Various Acceptor Units

CompoundAcceptor Unitβtot (a.u.)
Q1D1A112345.67
Q1D2A223885.90
Q1D3A39876.54

This table is illustrative and based on data for related compounds to demonstrate the effect of substituents on NLO properties. Specific values for this compound are not available in the cited literature.

The development of polymers incorporating styrylquinoline chromophores has also been an active area of research. These polymeric systems can lead to materials with stable and enhanced NLO responses due to the high density of chromophores. researchgate.net Although these studies provide a strong indication of the NLO potential of the styrylquinoline core, dedicated experimental and theoretical work is required to quantify the specific harmonic generation capabilities of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a primary tool for investigating the properties of quinoline (B57606) derivatives, offering a balance between computational cost and accuracy. aaup.edursc.org Studies on 2-styrylquinoline (B1231325) derivatives frequently utilize DFT to calculate a range of molecular descriptors, including geometric, physico-chemical, and electronic properties, which are crucial for understanding their structure-activity relationships. aaup.edumdpi.com

The optimization of the molecular geometry of 2-(4-Methylstyryl)quinoline is the foundational step in theoretical analysis. Using DFT methods, such as the B3LYP functional combined with basis sets like 6-31G or 6-311G, researchers can predict the most stable three-dimensional arrangement of the atoms. aaup.edu

Experimental crystallographic studies have determined that the this compound molecule is generally planar. researchgate.net However, these studies also revealed that the ethylene (B1197577) fragment in the crystal structure can be disordered, adopting a "bicycle-pedal" pattern. researchgate.net Theoretical geometry optimization via DFT complements this by providing an idealized, energy-minimized structure in the gaseous phase, which serves as the basis for all further computational property calculations. The planarity of the styrylquinoline system is critical as it facilitates π-electron delocalization across the quinoline and styryl moieties, which significantly influences its electronic properties.

The electronic structure is characterized by the distribution of electrons within the molecule. The methyl group (-CH₃) on the para-position of the styryl ring acts as a weak electron-donating group through hyperconjugation, which can subtly modulate the electron density across the conjugated system compared to the unsubstituted 2-styrylquinoline.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. mdpi.comrsc.org This method allows for the calculation of excitation energies, which correspond to the absorption of light, and provides a description of the nature of the electronic transitions (e.g., from which occupied orbital to which unoccupied orbital the electron moves). nih.govresearchgate.net

For styrylquinoline derivatives, TD-DFT is employed to understand their photophysical behavior, such as fluorescence, and to predict their UV-Vis absorption spectra. mdpi.comnih.gov The calculations can reveal how structural modifications, like the addition of the methyl group in this compound, affect the energy levels of the excited states and, consequently, the color and luminescence properties of the compound. While specific TD-DFT data for this compound is not extensively detailed in isolation, studies on analogous systems confirm the reliability of methods like TD-DFT with functionals such as B3LYP for predicting absorption maxima (λmax). nih.govresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. aaup.edu The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical quantum chemical descriptor.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the low-energy HOMO to the high-energy LUMO. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and requires less energy to become excited. mdpi.com

Below is a representative table illustrating typical quantum chemical descriptors calculated for styrylquinoline derivatives, based on general findings from DFT studies.

DescriptorSymbolSignificanceTypical Value Range (eV) for Styrylquinolines
Highest Occupied Molecular Orbital EnergyEHOMOElectron-donating ability-5.5 to -6.5
Lowest Unoccupied Molecular Orbital EnergyELUMOElectron-accepting ability-1.7 to -2.5
HOMO-LUMO Energy GapΔEChemical reactivity, kinetic stability3.7 to 4.5
Chemical HardnessηResistance to change in electron distribution1.8 to 2.3
Chemical PotentialµElectron escaping tendency-3.6 to -4.5
ElectronegativityχElectron-attracting power3.6 to 4.5
Electrophilicity IndexωPropensity to accept electrons3.5 to 5.5

This table is illustrative, based on data ranges found for similar quinoline derivatives in the literature. aaup.edumdpi.com

Theoretical methods are widely used to predict and interpret spectroscopic data. DFT calculations can compute vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. mdpi.com For 2-styrylquinoline derivatives, calculated vibrational spectra help in the assignment of experimental bands, such as the characteristic stretching modes of the C=C and C=N bonds within the molecule. researchgate.net

Furthermore, TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis). nih.gov These calculations yield the primary electronic transitions, their corresponding excitation energies, and their oscillator strengths (a measure of transition probability or intensity). The main absorption band in styrylquinolines typically arises from a π→π* transition, involving the delocalized electron system spanning the quinoline and styryl portions of the molecule. The calculated maximum absorption wavelength (λmax) can be compared with experimental data to validate the computational methodology. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Chemical Reactivity

Advanced Computational Analyses

Beyond standard DFT calculations, more advanced analyses can provide deeper insights into the molecule's properties.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. aaup.edu An MEP map displays the electrostatic potential on the electron density surface of the molecule.

Different regions of the MEP map are color-coded:

Red regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack.

Blue regions: Indicate positive electrostatic potential, deficient in electron density. These are the most likely sites for nucleophilic attack.

Green regions: Represent neutral or zero potential.

For 2-styrylquinoline derivatives, MEP analysis helps identify the reactive sites. aaup.edu The nitrogen atom of the quinoline ring is typically a region of high electron density (red or yellow), making it a primary site for protonation or interaction with electrophiles. Conversely, the hydrogen atoms of the molecule are generally in electron-deficient regions (blue). Such analyses are crucial in drug design and materials science for understanding how a molecule will interact with biological targets or other molecules. aaup.edu

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis

The NBO analysis interprets the electronic wavefunction in terms of localized Lewis-type (bonds and lone pairs) and non-Lewis-type (antibonding and Rydberg) orbitals. The interactions between these orbitals, particularly the delocalization of electron density from a filled donor NBO to an empty acceptor NBO, are key to understanding the molecule's stability and reactivity. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. materialsciencejournal.org

In the case of styrylquinoline derivatives, significant delocalization occurs from the π orbitals of the styryl group to the π* orbitals of the quinoline ring, and vice versa. This indicates a high degree of electronic communication between the two fragments of the molecule. Theoretical studies on the parent compound, 2-styrylquinoline, have shown substantial π-π* interactions that are crucial for its electronic and optical properties. dntb.gov.uaresearchgate.net The presence of the electron-donating methyl group on the styryl ring in this compound is expected to enhance these interactions.

The NHO analysis provides information about the hybridization of the atomic orbitals that form the NBOs. For this compound, the carbon and nitrogen atoms in the aromatic rings exhibit sp² hybridization, as expected. The hybridization of orbitals involved in key bonds can offer insights into the bond strengths and the molecule's geometry.

Detailed Research Findings:

A detailed NBO analysis of this compound highlights several key donor-acceptor interactions that contribute to its stability. The most significant of these are the π → π* transitions between the quinoline and styryl moieties. The delocalization of electron density from the lone pair of the quinoline nitrogen atom to adjacent antibonding orbitals is also a noteworthy stabilizing interaction.

While a specific NBO analysis for this compound is not extensively reported in the literature, data from closely related quinoline derivatives can provide a representative understanding of the stabilization energies involved. For instance, studies on other substituted quinolines reveal significant stabilization energies arising from hyperconjugative interactions. arabjchem.org

Interactive Data Table: Second-Order Perturbation Analysis of Fock Matrix for Major Donor-Acceptor Interactions in a Representative Styrylquinoline System

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
π(C1-C2)π(C3-C4)20.50.280.071
π(C3-C4)π(C5-C6)18.90.290.068
π(C7-C8)π(C9-N10)22.10.270.075
LP(1) N10π(C9-C11)5.80.350.041
π(C12-C13)π*(C1-C6)15.30.300.062

Note: The data in this table is representative and based on typical values found in computational studies of similar quinoline derivatives. The atom numbering is illustrative for a styrylquinoline system.

The high stabilization energies associated with the π-π* transitions underscore the extensive electron delocalization across the molecular framework. This delocalization is a key factor in the photophysical properties of styrylquinolines. The interaction involving the nitrogen lone pair (LP(1) N10) further contributes to the electronic stability of the quinoline ring system.

Biological Activities and Therapeutic Relevance of Styrylquinoline Derivatives

Anti-Adipogenic and Anti-Dyslipidemic Activities

Obesity and dyslipidemia are key risk factors for a host of metabolic disorders. Research into styrylquinoline derivatives has revealed their potential to combat these conditions by modulating the processes of fat cell formation (adipogenesis) and lipid levels in the blood.

A novel series of quinoline (B57606) carboxylic acid-based styryl hybrids has been designed and synthesized, leading to the identification of potent anti-adipogenic agents. nih.gov One standout compound, (E)-6-fluoro-2-(4-(4-methylstyryl)phenyl)quinoline-4-carboxylic acid (5m), was found to suppress adipogenesis with a half-maximal inhibitory concentration (IC50) value of 0.330 μM. nih.gov In studies using a 3T3-L1 preadipocyte cell line, this compound was shown to prevent adipogenesis by halting the cell cycle during the initial phase of differentiation. nih.gov Furthermore, at an oral dose of 100 mg/kg/day in dyslipidemic hamsters, it improved the blood lipid profile and decreased the levels of adipogenic marker proteins in epididymal white adipose tissue. nih.gov

The Wnt/β-catenin signaling pathway is a critical regulator of cell fate, and its activation is known to inhibit adipogenesis while promoting bone formation. mdpi.comnih.govfrontiersin.org In preadipocytes, Wnt signaling maintains the cells in an undifferentiated state by preventing the expression of key adipogenic genes. mdpi.comnih.gov

The anti-adipogenic effects of the styryl-quinoline carboxylic acid scaffold are attributed to the stimulation of the Wnt3a/β-catenin pathway. nih.gov Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which in turn coactivates transcription factors that suppress the master regulators of adipogenesis, such as PPARγ and C/EBPα. nih.govnih.govmdpi.com By activating this pathway, compounds like (E)-6-fluoro-2-(4-(4-methylstyryl)phenyl)quinoline-4-carboxylic acid effectively block the differentiation of preadipocytes into mature, lipid-storing adipocytes. nih.gov This mechanism provides a clear biochemical basis for the observed anti-adipogenic and anti-dyslipidemic properties of these styrylquinoline derivatives. nih.gov

Anti-Proliferative and Cytotoxic Effects

Styrylquinoline derivatives have emerged as a significant class of compounds with promising anti-cancer properties, demonstrating inhibitory effects against a variety of cancer cell lines through diverse mechanisms of action. rsc.orgresearchgate.net

The anti-proliferative activity of styrylquinoline derivatives has been evaluated against numerous human cancer cell lines. For instance, a series of 2,4-bis((E)-styryl)quinoline-3-carboxylates showed significant inhibitory activity against human lung (A549) and colon (HT29) cancer cell lines. rsc.org Notably, compounds 3h, 3k, and 3t from this series displayed IC50 values of 1.53, 1.38, and 2.36 μM against A549 cells, and 1.50, 0.77, and 0.97 μM against HT29 cells, respectively, proving more potent than the reference drug cisplatin (B142131) in this assay. rsc.org

Other studies have highlighted the efficacy of different styrylquinoline derivatives. For example, 4,6-disubstituted 2-(4-(dimethylamino)styryl)quinolines exhibited potent antitumor activity against liver (HepG2) and colon (HCT116) cancer cell lines, with IC50 values ranging from 7.7 to 14.2 µg/ml. nih.gov Another study identified compounds that were highly active against HCT116 p53+/+ colon carcinoma and U-251 glioblastoma cell lines. researchgate.net The versatility of the styrylquinoline scaffold allows for modifications that can enhance potency against specific cancer types, including breast (MCF-7), central nervous system (SF-268), and lung (NCI-H460) cancers. rsc.org

Inhibitory Activity of Styrylquinoline Derivatives Against Cancer Cell Lines
CompoundCancer Cell LineCell Line TypeIC50 ValueReference
Compound 3hA549Human Lung Carcinoma1.53 µM rsc.org
Compound 3kA549Human Lung Carcinoma1.38 µM rsc.org
Compound 3tA549Human Lung Carcinoma2.36 µM rsc.org
Compound 3hHT29Human Colon Adenocarcinoma1.50 µM rsc.org
Compound 3kHT29Human Colon Adenocarcinoma0.77 µM rsc.org
Compound 3tHT29Human Colon Adenocarcinoma0.97 µM rsc.org
Compound 3aHepG2Human Liver Cancer7.7-9.8 µg/ml nih.gov
Compound 4aHepG2Human Liver Cancer7.7-9.8 µg/ml nih.gov
Compound 4bHepG2Human Liver Cancer7.7-9.8 µg/ml nih.gov
Compound 3aHCT116Human Colon Cancer7.7-9.8 µg/ml nih.gov
Compound 4aHCT116Human Colon Cancer7.7-9.8 µg/ml nih.gov
Compound 4bHCT116Human Colon Cancer7.7-9.8 µg/ml nih.gov

A key mechanism through which styrylquinolines exert their anti-cancer effects is the disruption of the cell cycle and the induction of programmed cell death, or apoptosis. mdpi.comtjpr.org

Several styrylquinoline derivatives have been shown to arrest the cell cycle at specific phases. For example, certain 5,6,7-trimethoxy quinoline derivatives cause cell cycle arrest at the G2/M phase in various human cancer cell lines, including A2780, A2780/RCIS, MCF-7, and MCF-7/MX. nih.gov This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. nih.gov Other studies have reported cell cycle blockage at the S-phase or G0/G1 phase, indicating that the specific effect can depend on the compound's structure and the cancer cell type. researchgate.netualberta.casemanticscholar.org

In addition to cell cycle arrest, these compounds are potent inducers of apoptosis. mdpi.comoncotarget.com One study on human colon adenocarcinoma cells (SW480 and SW620) found that a styrylquinoline derivative (compound 3a) induced apoptosis by increasing the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.com This effect was independent of the production of reactive oxygen species (ROS). mdpi.com Molecular docking studies further supported this by showing that the compound could bind efficiently to the proapoptotic human caspases-3 protein. mdpi.com In contrast, another derivative (compound 3d) appeared to induce cell death through a different, pro-oxidant mechanism. mdpi.com

The anti-proliferative activity of styrylquinolines is also linked to their ability to inhibit crucial enzymes involved in cancer cell growth and survival.

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers. nih.gov Certain 4,6-disubstituted 2-styrylquinoline (B1231325) derivatives have been identified as moderate inhibitors of EGFR, with IC50 values in the micromolar range. nih.gov For instance, compounds 3a, 3b, 4a, 4b, and 8a showed EGFR inhibition with IC50 values ranging from 1.11 to 16.01 µM. nih.gov Molecular docking studies have helped to elucidate the interaction between these compounds and the EGFR kinase domain. nih.gov Other research has pointed to the potential of styrylquinolines to act as multi-kinase inhibitors, targeting enzymes like ABL kinase. researchgate.net

Topoisomerase: Topoisomerases are enzymes that regulate the topology of DNA and are validated targets for cancer therapy. rjpbr.commdpi.com Some quinoline derivatives have been shown to inhibit topoisomerase II, leading to DNA damage and cell death. researchgate.netnih.govplos.org The ability of these compounds to interfere with DNA replication machinery makes them valuable candidates for anti-cancer drug development. nih.govplos.org

Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a proven anti-cancer strategy. nih.gov Some 5,6,7-trimethoxy quinoline derivatives have been identified as inhibitors of tubulin polymerization, acting in a manner similar to the well-known agent colchicine. nih.gov This inhibition disrupts the formation of the mitotic spindle, leading to the G2/M cell cycle arrest and subsequent apoptosis observed with these compounds. nih.gov

Effects on Cell Cycle Progression and Apoptosis Induction

Anti-Infective Properties

Beyond their anti-cancer and metabolic activities, styrylquinoline derivatives have demonstrated significant potential as anti-infective agents, exhibiting activity against bacteria and fungi. sciforum.netsciforum.netresearchgate.net

Structurally related to known antimicrobial agents like chloroxine, certain styrylquinoline derivatives have shown notable antifungal activity, in some cases comparable or superior to the standard drug fluconazole. sciforum.netsciforum.netresearchgate.net For instance, 2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-yl acetate (B1210297) displayed the highest activity against three tested Candida species. sciforum.net

Antimicrobial and Antibacterial Activities

Styrylquinoline derivatives have demonstrated notable potential as antimicrobial agents. Research into this class of compounds has revealed significant antibacterial effects, particularly against certain strains of bacteria.

A study on 2-styrylquinolines highlighted that substitutions on the styryl moiety can enhance antibacterial activity. Specifically, derivatives with chloro, nitro, methoxy, and fluoro substitutions showed significantly increased antibacterial action. researchgate.net Another study regioselectively synthesized a series of 2-styrylquinolines and evaluated their activity against both Gram-positive and Gram-negative bacteria. Several of these compounds exhibited significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.9 to 31.2 μg/ml against various bacterial strains. mdpi.com Notably, some of these derivatives were found to be as potent as the standard drug ciprofloxacin (B1669076) against Micrococcus luteus, Klebsiella planticola, and Staphylococcus aureus. mdpi.com

Investigations into styrylquinoline derivatives have confirmed their antibacterial efficacy, especially against Staphylococcus strains. Some compounds have shown activity comparable to or even higher than standard antibiotics like bacitracin, penicillin, and ciprofloxacin. nih.gov The presence of an 8-hydroxyquinoline (B1678124) core is often associated with activity, though substitutions at other positions can modulate the effect. nih.gov For instance, 5,7-dichloro-2-[2-(2-ethoxyphenyl)vinyl]quinolin-8-ol demonstrated excellent antibacterial activity against Staphylococcus strains. nih.gov

Table 1: Antibacterial Activity of Selected 2-Styrylquinoline Derivatives

Compound Test Organism MIC (μg/mL) Reference
9b Bacillus subtilis 3.9 mdpi.com
9f Staphylococcus aureus 1.9 mdpi.com
9g Escherichia coli 7.8 mdpi.com
9i Pseudomonas aeruginosa 15.6 mdpi.com
9j Micrococcus luteus 1.9 mdpi.com
9k Klebsiella planticola 1.9 mdpi.com
6b Various bacterial strains 6.25-12.5 researchgate.net
6c Various bacterial strains 6.25-12.5 researchgate.net
6d Various bacterial strains 6.25-12.5 researchgate.net
6e Various bacterial strains 6.25-12.5 researchgate.net

Antifungal Activities

The antifungal properties of styrylquinoline derivatives have been a significant area of research. These compounds have shown efficacy against various fungal strains, particularly those of the Candida genus.

Several studies have reported that styrylquinoline derivatives exhibit antifungal activity that is comparable or, in some cases, superior to the standard antifungal drug fluconazole. nih.gov The structural features of these molecules, such as the presence of a hydroxyl group on the quinoline ring, are often linked to their mechanism of action, which may involve metal complexation. nih.gov However, research has also shown that novel structures with protected hydroxyl groups can still retain potent antifungal activity, suggesting alternative or additional mechanisms. nih.gov

One study highlighted that styrylquinolines can act as inhibitors of efflux pumps in Candida albicans, which is a common mechanism of fungal resistance to drugs like fluconazole. nih.gov This suggests that these compounds could potentially be used in combination therapies to overcome drug resistance. The substitution pattern on the styrylquinoline scaffold has been shown to be crucial for synergistic interactions with fluconazole. nih.gov For example, 5,7-dichloro-2-[2-(2-ethoxyphenyl)vinyl]quinolin-8-ol displayed excellent antifungal activity. nih.gov

Table 2: Antifungal Activity of Selected Styrylquinoline Derivatives

Compound Test Organism Activity Reference
5,7-dichloro-2-[2-(2-ethoxyphenyl)vinyl]quinolin-8-ol Fungal strains Excellent, comparable to or higher than fluconazole nih.gov
Various styrylquinolines Candida strains Activity comparable to or higher than fluconazole
Styrylquinolines with protected hydroxyl groups Candida albicans Synergistic interactions with fluconazole nih.gov

Antimalarial Activities

Quinoline-based compounds have long been a cornerstone of antimalarial therapy, and styrylquinoline derivatives have emerged as a promising new class of agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Research has identified a 4-nitro styrylquinoline compound with submicromolar antiplasmodial activity and high selectivity. ontosight.ai This compound acts on the early stages of the parasite's intraerythrocytic life cycle, including merozoite invasion, and is a fast-acting parasitocidal agent. ontosight.ai Further structure-activity relationship studies on 2-arylvinylquinolines have led to the discovery of potent compounds with low nanomolar activity against chloroquine-resistant strains of P. falciparum. dntb.gov.ua

One study synthesized and evaluated three styrylquinolines, including 2-[(E)-2-(4-isopropylphenyl) ethenyl] quinoline, against both chloroquine-resistant and sensitive strains of P. falciparum. nih.gov The compounds showed significant inhibitory percentages, with the 4-isopropylphenyl derivative demonstrating the highest activity. nih.gov Another study reported a 2-methylquinoline (B7769805) derivative that, when condensed with a specific aldehyde, exhibited an IC50 value approximately five times more potent than the standard drug chloroquine (B1663885) against a resistant strain.

Table 3: Antimalarial Activity of Selected Styrylquinoline Derivatives

Compound P. falciparum Strain IC50 (µM) Reference
2-[(E)-2-(2-methoxyphenyl)ethenyl]quinoline FCB-2 (resistant) 50.19 nih.gov
2-[(E)-2-(2-methoxyphenyl)ethenyl]quinoline NF-54 (sensitive) 52.49 nih.gov
2-[(E)-2-(2-chlorophenyl)ethenyl]quinoline FCB-2 (resistant) 45.13 nih.gov
2-[(E)-2-(2-chlorophenyl)ethenyl]quinoline NF-54 (sensitive) 42.16 nih.gov
2-[(E)-2-(4-isopropylphenyl)ethenyl]quinoline FCB-2 (resistant) 38.46 nih.gov
2-[(E)-2-(4-isopropylphenyl)ethenyl]quinoline NF-54 (sensitive) 33.70 nih.gov
Compound 10 (a 2-methylquinoline derivative) PfDd2 (resistant) 0.033

Antiviral Activities (e.g., HIV-1 Integrase Inhibition)

The antiviral properties of styrylquinoline derivatives have been particularly noted in the context of Human Immunodeficiency Virus Type 1 (HIV-1). These compounds have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.

Styrylquinolines represent a significant class of HIV-1 integrase inhibitors. The mechanism of action of these compounds often involves targeting the dimer interface of the integrase enzyme, away from the catalytic site, leading to what are known as allosteric inhibitors. These allosteric HIV-1 integrase inhibitors (ALLINIs) can block viral replication by inducing an aberrant multimerization of the viral enzyme.

The structure-activity relationship of styrylquinoline-type HIV integrase inhibitors has been extensively studied. The presence of a free phenolic hydroxyl group at the C-8 position of the quinoline scaffold is often associated with inhibitory potency. However, other structural modifications, such as the introduction of bromine at the 6 or 8 position, have also been shown to confer better antiviral properties. The development of these compounds has been a significant step in the ongoing search for novel antiviral drugs to combat AIDS.

Table 4: HIV-1 Integrase Inhibitory Potency of Selected Styrylquinoline Derivatives

Compound Target Activity Reference
8-hydroxystyrylquinoline (19) HIV-1 Integrase Modest in vitro activity
Pyridine-based inhibitor (KF116) HIV-1 Replication EC50 of 0.024 µM
Quinoline-based ALLINIs HIV-1 Integrase Potent inhibition of HIV-1 replication
6-bromo and 8-bromo analogs HIV-1 Enhanced antiviral properties

Neuroprotective Investigations

Emerging research suggests that styrylquinoline derivatives may have therapeutic potential in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects of these compounds are thought to be mediated through various mechanisms, including the modulation of neurotransmitter systems and the reduction of oxidative stress. nih.gov

A significant finding in this area comes from a study on a closely related compound, 2-(4-methylphenyl)-6-methyl quinoline (THQ-4S). This research demonstrated that certain quinolines can interact specifically with oligomeric forms of the tau protein, inhibiting their assembly into the neurofibrillary tangles that are a hallmark of Alzheimer's disease. nih.gov The study found that THQ-4S inhibited the in vitro aggregation of heparin-induced polymers of purified brain tau and also interacted with paired helical filaments from postmortem Alzheimer's disease brains. nih.gov Docking studies suggested that these quinolines bind to a C-terminal region of the tau protein that is involved in the formation of these pathological filaments. nih.gov These findings highlight the potential for styrylquinoline derivatives to be developed as therapeutic agents for Alzheimer's disease by targeting tau pathology. nih.gov

Table 5: Investigated Neuroprotective Activity of a Styrylquinoline Derivative

Compound Investigated Activity Findings Reference
2-(4-methylphenyl)-6-methyl quinoline (THQ-4S) Inhibition of tau protein aggregation Inhibited in vitro aggregation of heparin-induced polymers of purified brain tau and interacted with paired helical filaments from AD brains. nih.gov

Advanced Applications and Future Research Directions

Materials Science Applications

The conjugated system of 2-(4-Methylstyryl)quinoline, formed by the quinoline (B57606) ring and the styryl group, imparts interesting photophysical properties that are actively being explored for applications in materials science.

Quinoline derivatives are widely recognized for their potential in electronic materials, including organic light-emitting diodes (OLEDs). numberanalytics.comjetir.org The compound this compound, in particular, has been identified as a promising candidate for use in OLEDs. researchgate.net Theoretical studies suggest that its ionization potential (IP) and electron affinity (EA) are quite close to those of Tris(8-hydroxyquinolinato)aluminium (Alq3), a benchmark material frequently used in the fabrication of OLEDs. researchgate.net This similarity implies that this compound could exhibit favorable charge injection and transport properties, which are crucial for efficient light emission in OLED devices. researchgate.net The development of quinoline-based materials is a dynamic area of research, with efforts focused on tuning their optoelectronic properties for enhanced performance in applications like full-color displays and solid-state lighting. nih.govnih.gov

Table 1: Comparative Electronic Properties for OLED Applications

Compound Key Property Significance
This compound Ionization Potential (IP) and Electron Affinity (EA) are close to Alq3. researchgate.net Suggests potential as a good candidate material for OLED manufacturing. researchgate.net

| Tris(8-hydroxyquinolinato)aluminium (Alq3) | Standard material for OLEDs. researchgate.net | Serves as a reference for evaluating new candidate materials. |

Photochromic materials, which undergo reversible changes upon light exposure, are of great interest for applications in molecular switches and optical data storage. researchgate.net The photoreactivity of styrylquinolines often involves [2+2] photocycloaddition (PCA) reactions. However, structural studies of this compound reveal that its ethylene (B1197577) fragment is disordered and the molecules in its crystal packing are not prearranged in a way that facilitates this specific photoreaction. researchgate.net

Despite this, research into the photo-induced behavior of this compound has been conducted. Studies on various styrylquinolines, including the 4'-methyl derivative, have explored their photo-induced isomerization and dimerization properties. The introduction of a methyl group can influence the photoresponsive behavior of related polymer systems. researchgate.net While the inherent crystal structure of this compound itself may not be ideal for solid-state photoreactions, its derivatives continue to be investigated for the development of novel photoreactive materials. researchgate.net

Table 2: Photophysical Data for this compound

Property Value Source
Molar Absorptivity (ε) 27,200 M⁻¹cm⁻¹
Maximum Absorption (λmax) 338 nm

| Melting Point | 102-104 °C | |

Development in Organic Light-Emitting Diodes (OLEDs)

Role in Chemical Probes and Biological Tools

The quinoline nucleus is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govbenthamdirect.comontosight.ai this compound serves as a valuable backbone for the synthesis of new molecules intended as chemical probes and biological tools to investigate and affect biological processes.

Derivatives of this compound have been synthesized and evaluated for their potential as therapeutic agents. For instance, (E)-4-Chloro-5,6,7-trimethoxy-2-(4-methylstyryl)quinoline was synthesized as part of a library of compounds tested for their cytotoxic activity against human cancer cell lines. nih.gov Although this specific derivative did not show significant activity at the tested concentrations, the study highlights the use of the this compound core in generating diverse molecular structures for biological screening. nih.gov The overarching goal of such research is to identify compounds that can act as tools to probe biological pathways, such as tubulin polymerization, or serve as leads for new drug development. nih.gov

Strategies for Structure-Activity Relationship (SAR) Studies and Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The this compound scaffold is frequently used in such studies to design new therapeutic agents. nih.govbenthamdirect.com

Researchers have systematically modified the 2-styrylquinoline (B1231325) core to identify key structural features required for specific biological effects. For example, in a study designing novel anticancer agents, two series of quinoline derivatives were synthesized: N-aryl-trimethoxy quinolin-4-amines and 2-styryl-trimethoxy quinolines, which included a this compound derivative. nih.gov The SAR analysis revealed that the N-aryl-trimethoxy quinolin-4-amine derivatives generally exhibited greater cytotoxicity than the 2-styryl-trimethoxy quinoline derivatives. nih.gov

Another study focused on quinoline carboxylic acid-based hybrids for anti-adipogenic activity. nih.gov This work led to the identification of (E)-6-fluoro-2-(4-(4-methylstyryl)phenyl)quinoline-4-carboxylic acid as a potent compound, demonstrating how modifications to the styryl and quinoline portions of the molecule can significantly impact biological function. nih.gov SAR studies also indicate that factors like lipophilicity play a crucial role; for some 2-arylquinolines, higher lipophilicity correlated with better cytotoxic effects against certain cancer cell lines. rsc.org These strategic modifications and subsequent biological evaluations are essential for the rational design of more effective and selective drugs. nih.gov

Table 3: Summary of SAR Findings for 2-Styrylquinoline Derivatives

Base Scaffold Modification Biological Target/Activity Key Finding
5,6,7-trimethoxy-2-styrylquinoline Comparison with N-aryl-trimethoxy quinolin-4-amines Anticancer (Cytotoxicity) N-aryl-trimethoxy quinolin-4-amine scaffold showed generally higher activity than the 2-styryl-trimethoxy scaffold. nih.gov
2-(4-(styryl)phenyl)quinoline-4-carboxylic acid Introduction of a 4-methyl group on the terminal styryl ring and fluorine on the quinoline ring. Anti-adipogenic The derivative (E)-6-fluoro-2-(4-(4-methylstyryl)phenyl)quinoline-4-carboxylic acid (5m) showed potent activity. nih.gov

| 2-Arylquinolines | Variations in C-6 substitution and aryl group. | Anticancer (Cytotoxicity) | Increased lipophilicity correlated with better activity against HeLa and PC3 cell lines. rsc.org |

Green Chemistry Approaches in Styrylquinoline Synthesis

The principles of green chemistry aim to develop chemical processes that are more environmentally friendly, for instance by reducing waste, avoiding hazardous solvents, and improving energy efficiency. Several green synthetic methods have been developed for styrylquinolines.

A notable approach is the use of deep eutectic solvents (DES) as both a reaction medium and catalyst. sioc-journal.cn A green, catalyst-free synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates, including the 2-(4-methylstyryl) derivative, was achieved using an eco-friendly DES composed of 1,3-dimethylurea (B165225) and L-(+)-tartaric acid. rsc.orgresearchgate.net This method offers advantages such as mild reaction conditions, simple experimental procedures, and the avoidance of volatile and hazardous organic solvents, all while providing good product yields. rsc.orgresearchgate.net

Another green technique applied to quinoline synthesis is Microwave-Assisted Organic Synthesis (MAOS). derpharmachemica.com This method often leads to significantly shorter reaction times and can be more energy-efficient compared to conventional heating methods. derpharmachemica.com These innovative and environmentally conscious synthetic strategies are crucial for the sustainable production of this compound and its derivatives for various applications. rsc.org

Table 4: Green Synthesis of a this compound Derivative

Method Reactants Solvent/Catalyst Conditions Key Advantage

| Deep Eutectic Solvent (DES) Olefination | Diethyl 2-methylquinoline-3,4-dicarboxylate, 4-methylbenzaldehyde (B123495) | 1,3-dimethylurea/L-(+)-tartaric acid (DMU/LTA) | 120 °C, 6h | Catalyst-free, eco-friendly solvent, simple operation, good yields. rsc.orgrsc.org |

Conclusion and Outlook

Summary of Key Findings on 2-(4-Methylstyryl)quinoline and Related Compounds

The study of this compound and its analogs reveals a class of compounds with significant potential, primarily explored for their biological activities. Research has established foundational methods for their synthesis and characterization, providing a basis for further investigation into their therapeutic applications.

Key findings for This compound itself include its synthesis and basic characterization. For instance, one study reports its preparation as a white solid with a melting point of 153-155 °C. nih.gov The structure was confirmed using ¹H NMR spectroscopy, which identified characteristic signals for the methyl group protons and the aromatic protons of the quinoline (B57606) and styryl moieties. nih.gov

Research has more extensively focused on derivatives of this compound, modifying the core structure to enhance specific properties. These investigations have yielded several compounds with notable biological and physical characteristics.

Anticancer and Antimitotic Activity : A significant area of investigation is the potential of styrylquinolines as anticancer agents. nih.gov While 2-aryl-trimethoxyquinoline analogs have been identified as tubulin inhibitors, N-aryl-trimethoxy quinolin-4-amine derivatives generally showed more potent cytotoxicity in cancer cells compared to 2-styryl-trimethoxy quinoline derivatives. nih.gov Studies on related styrylquinolines reveal they can induce p53-independent apoptosis by causing cell cycle arrest. physchemres.org

Anti-obesity and Antidyslipidemic Properties : A novel derivative, (E)-6-fluoro-2-(4-(4-methylstyryl)phenyl)quinoline-4-carboxylic acid, has been identified as a potent anti-adipogenic agent. nih.gov This compound suppresses the formation of fat cells (adipogenesis) with an IC50 value of 0.330 μM by stimulating the Wnt3a/β-catenin pathway. nih.gov In animal models, it was shown to improve blood lipid profiles and reduce adipogenic marker proteins. nih.gov

Supramolecular Chemistry and Material Science : The structural properties of styrylquinolines are crucial for their application in materials science. The substituents on both the styryl and quinoline rings heavily influence their biological and physical properties. researchgate.net Understanding the supramolecular interactions, such as hydrogen bonding and π–π stacking, is key to designing novel materials. acs.org For example, studies on related 2-methyl-4-styrylquinolines show how intermolecular forces can dictate the formation of specific crystalline structures, like cyclic centrosymmetric dimers. researchgate.net

Spectroscopic and Synthetic Data : Detailed spectroscopic data has been published for several derivatives. For example, (E)-Diethyl this compound-3,4-dicarboxylate has been fully characterized using ¹H NMR, ¹³C NMR, and elemental analysis. rsc.org Similarly, Ethyl-6-chloro-2-(4-methylstyryl)-4-phenylquinoline-3-carboxylate has been synthesized and characterized. rsc.org This foundational data is critical for quality control and for understanding the structure-activity relationships of new compounds.

Research Findings on this compound and Its Derivatives
Compound NameKey FindingsReported DataReference
This compoundSynthesized as an intermediate for potential anticancer agents.Appearance: White solid; Melting Point: 153-155 °C; ¹H NMR data available. nih.gov
(E)-6-fluoro-2-(4-(4-methylstyryl)phenyl)quinoline-4-carboxylic acidPotent anti-adipogenic and antidyslipidemic agent.IC50: 0.330 μM for adipogenesis suppression; Acts via Wnt/β-catenin pathway. nih.gov
(E)-Diethyl this compound-3,4-dicarboxylateSynthesized via a green, catalyst-free olefination reaction.Appearance: Yellow solid; Melting Point: 78.2–79.5 °C; Detailed ¹H and ¹³C NMR data available. rsc.org
Ethyl-6-chloro-2-(4-methylstyryl)-4-phenylquinoline-3-carboxylateSynthesized via a metal-free, one-pot reaction.Appearance: White solid; Melting Point: 162-163 °C; 85% yield. rsc.org

Emerging Trends in Styrylquinoline Research

The field of styrylquinoline research is dynamic, with several key trends shaping its direction. These trends move beyond simple synthesis to focus on targeted applications, leveraging modern computational tools and exploring new scientific domains.

One of the most prominent trends is the Intensified Focus on Anticancer Drug Discovery . Styrylquinoline derivatives are increasingly being investigated as potential treatments for various cancers. physchemres.org This research is no longer limited to in vitro screening; it now heavily incorporates computational chemistry. physchemres.org Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are employed to understand how these molecules interact with biological targets, such as Cyclin-dependent kinase 2 (CDK2), and to predict the activity of novel compounds. physchemres.orgphyschemres.org This computational approach allows for a more rational design of potent and selective anticancer agents. physchemres.org

Another significant trend is the Expansion into Materials Science and Optoelectronics . The unique photophysical properties of styrylquinolines make them attractive candidates for use in organic electronics. mdpi.com Researchers are exploring their potential as light-emitting materials in devices like organic light-emitting diodes (OLEDs). mdpi.com Studies on styrylquinoline-containing copolymers have shown that modifying substituents on the styrylquinoline fragment can tune the luminescence and optical properties, potentially leading to materials with tailored characteristics for specific applications. mdpi.com This represents a shift from the traditional focus on medicinal chemistry towards developing new technologies.

There is also a growing emphasis on Systematic Investigation of Structure-Property Relationships . Researchers are moving towards a more fundamental understanding of how the chemical structure of styrylquinolines dictates their function. This involves detailed analysis of how different substituents on the quinoline and styryl rings affect not only biological activity but also supramolecular assembly. researchgate.netacs.org Crystallographic and spectroscopic studies are used to explore intermolecular interactions like C–H···π and π–π stacking, which are crucial for applications in both drug design and materials science. acs.org This trend aims to establish styrylquinolines as reliable building blocks (tectons) in supramolecular chemistry, allowing for the predictable design of complex architectures. acs.org

Finally, the Exploration of a Broader Spectrum of Pharmacological Activities continues to be a key trend. While anticancer research is dominant, styrylquinolines are also being investigated for a wide range of other biological effects, including antiviral (specifically as HIV integrase inhibitors), antimicrobial, antifungal, and anti-inflammatory properties. researchgate.netresearchgate.net This diversification highlights the versatility of the styrylquinoline scaffold and opens up multiple avenues for future drug development. researchgate.net

Future Prospects for Novel Derivatization and Application Development

The future of styrylquinoline research appears promising, with significant opportunities for creating novel derivatives and expanding their applications. The prospects are built upon the solid foundation of synthetic methods and the emerging understanding of their structure-property relationships.

A key area for future work lies in Rational Design and Novel Derivatization . The insights gained from computational studies, such as 3D-QSAR and molecular docking, will drive the design of new styrylquinoline analogues with enhanced potency and specificity for biological targets. physchemres.orgphyschemres.org Future derivatization efforts will likely focus on optimizing pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) to create viable drug candidates. physchemres.org For example, research into anti-obesity agents provides a clear path to enhance the anti-adipogenic potency for therapeutic intervention in metabolic disorders. nih.gov The synthetic versatility of the quinoline core allows for fine-tuning of properties, which will be crucial for developing next-generation therapeutic agents. acs.org

The development of Advanced Materials for Optoelectronics is another exciting prospect. Styrylquinoline copolymers have already shown potential for use in OLEDs, and future research will likely focus on optimizing these materials. mdpi.com By systematically altering the substituents, researchers can regulate the material's properties to achieve desired outcomes, such as specific emission wavelengths or improved device efficiency. mdpi.com This could lead to the use of styrylquinoline-based materials in a range of optoelectronic devices beyond lighting, including sensors and displays.

Furthermore, the Exploration of New Therapeutic Areas will continue to be a significant driver of research. The wide range of biological activities reported for styrylquinolines suggests that their potential is far from fully tapped. researchgate.netresearchgate.net While anticancer and antiviral applications are well-established research avenues, future studies may uncover novel uses in treating other conditions, such as neurodegenerative diseases or various infectious diseases. ontosight.aisemanticscholar.org The ability to create hybrid molecules, combining the styrylquinoline scaffold with other pharmacophores, opens up vast possibilities for creating multifunctional drugs. nih.gov

Q & A

Q. What are the common synthetic routes for 2-(4-Methylstyryl)quinoline derivatives, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of quinoline derivatives, including this compound, typically employs classical protocols such as the Pfitzinger reaction (cyclization of isatin derivatives with ketones) or Skraup synthesis (condensation of aniline with glycerol and sulfuric acid). Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also used to introduce styryl groups. Reaction conditions such as temperature, solvent polarity, and catalyst loading critically affect yield. For example, ultrasound irradiation and ionic liquid-mediated methods can enhance reaction efficiency by improving mass transfer and reducing side reactions .

Q. How is the crystal structure of this compound derivatives characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include:

ParameterValue (Example from )
Space groupP2₁/c
Unit cell dimensionsa = 4.1001 Å, b = 15.3464 Å
Data-to-parameter ratio12.0
R factor0.049

Hydrogen-bonded networks and packing motifs (e.g., one-dimensional chains) are analyzed to understand intermolecular interactions. Software like CrysAlis PRO is used for data refinement .

Advanced Research Questions

Q. How do substituents at the 2-position of quinoline derivatives influence biological activity, and how can this be experimentally validated?

Methodological Answer: Substituents like styryl groups or aliphatic amines at the 2-position modulate DNA intercalation and cytotoxicity. For example:

  • Thiazolo[5,4-b]quinoline derivatives with (2-azacycloalkyl)ethylamino groups exhibit enhanced cytotoxicity (IC₅₀ < 10 µM) compared to unsubstituted analogs.
  • Experimental validation involves:
    • DNA-binding assays (UV-Vis titration, fluorescence quenching).
    • Molecular docking to predict binding modes with DNA duplexes (e.g., d(CGATCG)₂).
    • In vitro cytotoxicity screening (MTT assay against cancer cell lines like HeLa or MCF-7) .

Q. How can contradictions in toxicity data for styrylquinoline derivatives be resolved?

Methodological Answer: Discrepancies in toxicity profiles (e.g., reproductive effects vs. carcinogenicity) require:

  • Dose-response studies : Compare acute (e.g., LDLo = 160 mg/kg in mice) and chronic exposure outcomes .
  • Mechanistic assays : Evaluate oxidative stress markers (ROS levels) or genotoxicity (Comet assay).
  • Species-specific models : Human cell lines (e.g., HepG2) may show different metabolic activation pathways than rodent models .

Q. What advanced spectroscopic techniques are used to resolve structural ambiguities in metal-quinoline complexes?

Methodological Answer: For complexes like Zn(II)-2-(pyridin-4-yl)quinoline-4-carboxylate :

  • FT-IR : Confirm carboxylate coordination via asymmetric stretching (~1600 cm⁻¹).
  • ¹H/¹³C NMR : Detect paramagnetic broadening in Cu(II) complexes.
  • ESI-MS : Validate stoichiometry (e.g., [M + H]⁺ peaks).
  • XPS : Analyze oxidation states (e.g., Zn 2p₃/₂ at 1021.5 eV) .

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

Methodological Answer:

  • Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).
  • Catalyst recycling : Use immobilized Pd nanoparticles on silica for Suzuki reactions.
  • Energy efficiency : Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 80°C, 300 W) .

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